molecular formula C8H5BrClNO3 B15229257 Methyl 5-bromo-6-chloro-2-formylnicotinate

Methyl 5-bromo-6-chloro-2-formylnicotinate

Cat. No.: B15229257
M. Wt: 278.49 g/mol
InChI Key: ZWYMFFGYKUFECC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chloro-2-formylnicotinate is a chemical compound with the molecular formula C8H5BrClNO3. It is a derivative of nicotinic acid and is characterized by the presence of bromine, chlorine, and formyl groups attached to the nicotinate structure. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-chloro-2-formylnicotinate typically involves the bromination and chlorination of nicotinic acid derivatives, followed by esterification and formylation reactions. One common method involves the following steps:

    Bromination: Nicotinic acid is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.

    Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or another chlorinating agent to introduce the chlorine atom at the 6-position.

    Esterification: The resulting bromochloronicotinic acid is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Formylation: Finally, the methyl ester is formylated using a formylating agent like formic acid or formic anhydride to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-chloro-2-formylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-6-chloro-2-formylnicotinate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-chloro-2-formylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and formyl groups allows it to form covalent or non-covalent interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-6-chloronicotinate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 5-bromo-2-methoxynicotinate: Contains a methoxy group instead of a formyl group, altering its chemical properties and reactivity.

    Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a fluorine atom, which can significantly change its reactivity and applications.

Uniqueness

Methyl 5-bromo-6-chloro-2-formylnicotinate is unique due to the presence of both bromine and chlorine atoms along with a formyl group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.

Biological Activity

Methyl 5-bromo-6-chloro-2-formylnicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and related fields. Its structure, featuring a bromine atom at the 5-position and a chlorine atom at the 6-position of the nicotinate framework, suggests unique reactivity and interaction profiles with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C8H6BrClN2O2C_8H_6BrClN_2O_2. This compound's unique substituents contribute to its biological properties, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Preliminary studies indicate that derivatives of nicotinic acid, including this compound, may exhibit antimicrobial activity . The presence of halogen atoms (bromine and chlorine) in its structure can enhance its interaction with microbial cell membranes or metabolic pathways, potentially leading to inhibitory effects on growth or viability .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. Such interactions may modulate key metabolic pathways, leading to various biological responses such as inhibition of enzyme activity or alteration of signaling pathways .

Research Findings and Case Studies

  • Antimicrobial Testing :
    • In vitro studies have shown that similar compounds exhibit significant antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated efficacy in inhibiting bacterial growth .
  • Cytotoxicity Studies :
    • Research into the cytotoxic effects of nicotinic acid derivatives has revealed that certain modifications can enhance or reduce cytotoxicity against cancer cell lines. This compound's halogenated structure may influence its cytotoxic profile, warranting further investigation .
  • Potential Therapeutic Applications :
    • The compound's ability to interact with biological targets suggests potential applications in treating conditions mediated by specific receptors or enzymes. For example, compounds with similar structures have been explored for their roles in cancer therapy through inhibition of key signaling pathways .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
This compoundC₈H₆BrClN₂O₂Potential antimicrobial and cytotoxic effects
Methyl 5-bromo-6-chloro-nicotinateC₇H₅BrClN₂O₂Antimicrobial properties
Methyl 5-chloro-4-fluoronicotinateC₇H₅ClFNO₂Inhibitory effects on cancer cell lines

Properties

Molecular Formula

C8H5BrClNO3

Molecular Weight

278.49 g/mol

IUPAC Name

methyl 5-bromo-6-chloro-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C8H5BrClNO3/c1-14-8(13)4-2-5(9)7(10)11-6(4)3-12/h2-3H,1H3

InChI Key

ZWYMFFGYKUFECC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1C=O)Cl)Br

Origin of Product

United States

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